N-(Methylsulfonyl)acetamide N-(Methylsulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 81005-29-0
VCID: VC3843530
InChI: InChI=1S/C3H7NO3S/c1-3(5)4-8(2,6)7/h1-2H3,(H,4,5)
SMILES: CC(=O)NS(=O)(=O)C
Molecular Formula: C3H7NO3S
Molecular Weight: 137.16 g/mol

N-(Methylsulfonyl)acetamide

CAS No.: 81005-29-0

Cat. No.: VC3843530

Molecular Formula: C3H7NO3S

Molecular Weight: 137.16 g/mol

* For research use only. Not for human or veterinary use.

N-(Methylsulfonyl)acetamide - 81005-29-0

Specification

CAS No. 81005-29-0
Molecular Formula C3H7NO3S
Molecular Weight 137.16 g/mol
IUPAC Name N-methylsulfonylacetamide
Standard InChI InChI=1S/C3H7NO3S/c1-3(5)4-8(2,6)7/h1-2H3,(H,4,5)
Standard InChI Key QRHZUNBGGBTEBL-UHFFFAOYSA-N
SMILES CC(=O)NS(=O)(=O)C
Canonical SMILES CC(=O)NS(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

N-(Methylsulfonyl)acetamide belongs to the class of N-substituted acetamides, where the nitrogen atom is functionalized with a methylsulfonyl group. Its molecular formula is C₄H₉NO₃S, with a molecular weight of 151.19 g/mol . The methylsulfonyl group introduces strong electron-withdrawing properties, influencing the compound’s reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Data

In related N-(methylsulfonyl)acetamide derivatives, such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, X-ray crystallography reveals planar acetamide moieties and intermolecular C–H⋯O interactions that stabilize the crystal lattice . The methylsulfonyl group adopts a trigonal-planar geometry around the sulfur atom, with S–O bond lengths of approximately 1.43 Å . Infrared spectroscopy of such compounds typically shows strong absorption bands at 1,330–1,150 cm⁻¹, corresponding to sulfonyl (S=O) stretching vibrations .

Synthesis and Industrial Production

Amination and Sulfonylation Strategies

The synthesis of N-(methylsulfonyl)acetamide derivatives often involves sequential amination and sulfonylation steps. For example:

  • Amination: Acetic acid reacts with methylamine at 70–80°C to form N-methylacetamide .

  • Sulfonylation: The nitrogen is subsequently functionalized with methylsulfonyl groups using reagents like methanesulfonyl chloride under basic conditions .

A patent by CN1760175A describes a scalable method for N-methylacetamide production, which could be adapted for N-(methylsulfonyl) derivatives . Key steps include:

  • Neutralizing excess acetic acid post-amination to prevent equipment corrosion.

  • Distilling under reduced pressure (0.096 MPa) to isolate the product .

Table 1: Synthetic Conditions for N-Substituted Acetamides

StepConditionsYield (%)Purity (%)Source
Amination70–80°C, 2 hours8595
SulfonylationMethanesulfonyl chloride, 0°C, 1 hour7898

Physicochemical Properties

Solubility and Stability

N-(Methylsulfonyl)acetamide exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its stability under acidic conditions is limited due to potential hydrolysis of the sulfonamide bond, whereas it remains stable in neutral and basic media .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 120–140°C, with decomposition temperatures exceeding 250°C .

Biological and Pharmacological Activities

Table 2: Pharmacological Profiles of Selected Derivatives

CompoundTargetIC₅₀ (nM)Cell LineSource
2-cyclopentyl-N-(methylsulfonyl)acetamideCDK4/cyclin D148MCF-7 (breast)
N-(4-chloro-2-nitrophenyl) derivativeTyrosinase112B16F10 (melanoma)

Industrial and Research Applications

Organic Synthesis Intermediate

N-(Methylsulfonyl)acetamide serves as a precursor for heterocycles like thiadiazoles and quinolines . Its electron-withdrawing group facilitates nucleophilic substitution reactions, enabling the synthesis of:

  • Antimicrobial (quinolin-8-yloxy)acetamides .

  • Anticancer 1,3,4-thiadiazole derivatives .

Pharmaceutical Development

The compound’s bioavailability and metabolic stability make it a candidate for prodrug design. For example, sulfonamide-containing acetamides are being explored as NSAID alternatives with reduced gastrointestinal toxicity.

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